molecular formula C14H15N3O2 B5842374 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide

2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide

Cat. No. B5842374
M. Wt: 257.29 g/mol
InChI Key: MRGJWJSTAKYGCH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide, also known as AG1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the EGFR signaling pathway and its role in various biological processes.

Mechanism of Action

2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of EGFR and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit wound healing, angiogenesis, and neuronal development.

Advantages and Limitations for Lab Experiments

2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has several advantages in lab experiments. It is a specific inhibitor of EGFR tyrosine kinase and does not affect other receptor tyrosine kinases. It has a high potency and can be used at low concentrations. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide also has some limitations. It is a synthetic small molecule inhibitor and may have off-target effects. It has a short half-life and may require frequent administration in in vivo experiments.

Future Directions

There are several future directions for the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide in scientific research. It can be used to study the role of EGFR in various biological processes such as stem cell differentiation, immune response, and cancer metastasis. It can also be used in combination with other targeted therapies to enhance their efficacy. Furthermore, the development of more potent and specific EGFR inhibitors based on the structure of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can lead to the discovery of new cancer therapies.

Synthesis Methods

2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can be synthesized through a multi-step process starting from 4-morpholinylphenylacetic acid and cyanogen bromide. The detailed synthesis method has been described in various research articles and can be found in scientific literature.

Scientific Research Applications

2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been extensively used in scientific research to study the EGFR signaling pathway and its role in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuronal development.

properties

IUPAC Name

(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-10-12(14(16)18)9-11-1-3-13(4-2-11)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,16,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGJWJSTAKYGCH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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